molecular formula C17H18N6S B2950012 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine CAS No. 2380191-95-5

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine

Cat. No. B2950012
CAS RN: 2380191-95-5
M. Wt: 338.43
InChI Key: JUXOFYPFYZUTIW-UHFFFAOYSA-N
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Description

This compound is a structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivative . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring . The molecular formula of the compound is C17H18N6S and it has a molecular weight of 338.43.


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1 H NMR, 13 C NMR, and mass spectral techniques . The compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The molecular structure of similar compounds involves a piperazine ring that has a chair conformation . The thiophene ring mean plane lies almost in the plane of the oxadiazole ring . The 2-methoxyphenyl ring is almost normal to the oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a slow absorption and multiple peaks in their plasma concentration curve suggestive of enterohepatic recycling occurring alongside the absorption process . When taken with food, Cmax increases by 217% and mean exposure increases by 177% .

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of the P. Falciparum parasite’s haem detoxification pathway . The mechanism of piperaquine inhibition of the haem detoxification pathway is unknown but is expected to be similar to that of Chloroquine .

Safety and Hazards

The safety and hazards of similar compounds are evaluated based on their antibacterial activity by the agar diffusion method . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL . The compound with RO5 violations exhibited almost no antibacterial activity .

Future Directions

The future directions for the development of similar compounds involve the design of new, innovative antimicrobial agents, according to in vitro, ADMET, and in silico biological efficacy analyses . The most active compounds may display a Glide docking score of −5.97 kcal/mol and −10.99 kcal/mol against DNA gyrase and 14α-demethylase enzyme CYP51 respectively .

properties

IUPAC Name

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-13-11-18-17(19-12-13)23-8-6-22(7-9-23)16-5-4-14(20-21-16)15-3-2-10-24-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXOFYPFYZUTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

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